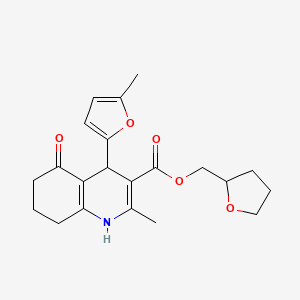
N-(4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2-furamide, also known as p-nitrophenyl-2-furoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. In
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-2-furamide has a wide range of scientific research applications, particularly in the field of enzymology. This compound is commonly used as a substrate in enzymatic assays, allowing researchers to study the activity and mechanism of various enzymes. For example, this compound can be used as a substrate for esterases, lipases, and proteases. The enzymatic hydrolysis of the compound results in the release of 4-nitrophenol, which can be detected using UV-Vis spectroscopy.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-2-furamide involves the hydrolysis of the ester bond by the enzyme of interest. The reaction results in the formation of 4-nitrophenol and the corresponding acid or alcohol. The rate of hydrolysis can be measured using various techniques such as UV-Vis spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects, as it is primarily used as a substrate in enzymatic assays. However, the enzymatic hydrolysis of the compound can result in the release of 4-nitrophenol, which is known to be toxic and can cause liver damage in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-nitrophenyl)-2-furamide as a substrate in enzymatic assays is its high sensitivity and specificity. The compound can be easily detected using UV-Vis spectroscopy, allowing researchers to accurately measure the rate of enzymatic hydrolysis. Additionally, this compound is relatively inexpensive and easy to synthesize.
However, there are also some limitations to using this compound in lab experiments. For example, the compound is not suitable for use with enzymes that require a neutral pH, as the hydrolysis reaction occurs more rapidly at higher pH values. Additionally, the release of 4-nitrophenol can interfere with other assays that use UV-Vis spectroscopy, leading to false-positive results.
Direcciones Futuras
There are several potential future directions for research involving N-(4-nitrophenyl)-2-furamide. One area of interest is the development of new substrates that can be used with a wider range of enzymes and under different conditions. Additionally, researchers may investigate the use of this compound in drug discovery, as it has been shown to be effective in identifying inhibitors of various enzymes. Finally, further studies may be conducted to explore the potential toxic effects of 4-nitrophenol and to develop safer alternatives for use in enzymatic assays.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-2-furamide involves the reaction between 4-nitrophenol and 2-furoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRLATWDPKMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B5211923.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)
![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)


![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
